4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 533872-42-3
VCID: VC4213777
InChI: InChI=1S/C22H19ClN4O4S2/c1-2-27(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)20(28)24-22-26-25-21(31-22)18-12-13-19(23)32-18/h3-13H,2,14H2,1H3,(H,24,26,28)
SMILES: CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Molecular Formula: C22H19ClN4O4S2
Molecular Weight: 502.99

4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 533872-42-3

Cat. No.: VC4213777

Molecular Formula: C22H19ClN4O4S2

Molecular Weight: 502.99

* For research use only. Not for human or veterinary use.

4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 533872-42-3

Specification

CAS No. 533872-42-3
Molecular Formula C22H19ClN4O4S2
Molecular Weight 502.99
IUPAC Name 4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H19ClN4O4S2/c1-2-27(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)20(28)24-22-26-25-21(31-22)18-12-13-19(23)32-18/h3-13H,2,14H2,1H3,(H,24,26,28)
Standard InChI Key TVYLDVLEVHUEOJ-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl

Introduction

Structural and Chemical Characteristics

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound with a molecular formula of C₂₂H₁₉ClN₄O₄S₂ and a molecular weight of 502.99 g/mol. Its IUPAC name reflects its complex structure, which includes:

  • A benzamide backbone substituted with a sulfamoyl group.

  • A 1,3,4-oxadiazole ring linked to a 5-chlorothiophene moiety.
    The sulfamoyl group (-SO₂NH-) and oxadiazole ring contribute to its pharmacological potential, while the chlorothiophene enhances lipophilicity and electronic properties .

PropertyValue
CAS Number533872-42-3
Molecular FormulaC₂₂H₁₉ClN₄O₄S₂
Molecular Weight502.99 g/mol
Key Functional GroupsSulfamoyl, oxadiazole, chlorothiophene

Synthesis and Derivative Development

The synthesis typically involves multi-step reactions:

  • Formation of the oxadiazole ring: Cyclization of a substituted hydrazide with a carboxylic acid derivative under controlled conditions .

  • Sulfamoylation: Introduction of the sulfamoyl group via reaction with benzyl(ethyl)amine.

  • Chlorothiophene incorporation: Coupling of the oxadiazole intermediate with 5-chlorothiophene-2-carboxylic acid .
    Optimization of reaction conditions (e.g., solvent, temperature) is critical to achieving high yields and purity.

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits potent activity against Gram-positive bacteria and Neisseria gonorrhoeae:

  • Minimum Inhibitory Concentrations (MICs):

    • N. gonorrhoeae: 0.06–0.5 µg/mL (comparable to azithromycin but superior in resistant strains) .

    • Methicillin-resistant Staphylococcus aureus (MRSA): 0.25 µg/mL .

  • Mechanism: Disruption of bacterial membrane integrity and inhibition of essential enzymes (e.g., menaquinone biosynthesis) .

Bacterial StrainMIC (µg/mL)Reference
N. gonorrhoeae WHO L0.125
MRSA USA3000.25
Vancomycin-resistant Enterococci1.0

Applications in Medicinal Chemistry

The compound’s structural features make it a candidate for:

  • Antibacterial drug development: Addressing multidrug-resistant N. gonorrhoeae and MRSA .

  • Anticancer agents: Hybridization with chemotherapeutic scaffolds to enhance selectivity.

  • Enzyme inhibition: Targeting bacterial dihydrofolate reductase (DHFR) and human carbonic anhydrase .

Comparative Analysis with Analogues

CompoundStructureMIC vs. N. gonorrhoeae (µg/mL)LogP
HSGN-238Chlorothiophene-oxadiazole0.1254.8
HSGN-237Fluorophenyl-oxadiazole0.064.2
AzithromycinMacrolide2564.0

Future Directions and Challenges

  • Clinical translation: Requires in vivo efficacy and safety studies.

  • Resistance mitigation: Structural modifications to prevent efflux pump recognition .

  • Combination therapies: Synergy with β-lactams or fluoroquinolones to enhance bactericidal effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator